1-Nitro-3-[(phenylselanyl)methyl]benzene
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Overview
Description
1-Nitro-3-[(phenylselanyl)methyl]benzene is an organic compound characterized by the presence of a nitro group (-NO2) and a phenylselanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-3-[(phenylselanyl)methyl]benzene typically involves the nitration of a benzene derivative followed by the introduction of the phenylselanyl group. One common method includes the reaction of 3-nitrobenzyl chloride with phenylselenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-3-[(phenylselanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form the corresponding sulfone or sulfoxide derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidizing the phenylselanyl group.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Strong bases like sodium hydroxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Phenylsulfonyl or phenylsulfoxide derivatives.
Reduction: 3-[(phenylselanyl)methyl]aniline.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-3-[(phenylselanyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition, particularly enzymes involved in oxidative stress.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Nitro-3-[(phenylselanyl)methyl]benzene involves its interaction with molecular targets through its nitro and phenylselanyl groups. The nitro group can participate in redox reactions, while the phenylselanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. These interactions can affect various biochemical pathways, particularly those related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
- 1-Nitro-3-[(phenylthio)methyl]benzene
- 1-Nitro-3-[(phenylsulfonyl)methyl]benzene
- 1-Nitro-3-[(phenylmethyl)thio]benzene
Comparison: 1-Nitro-3-[(phenylselanyl)methyl]benzene is unique due to the presence of the phenylselanyl group, which imparts distinct chemical reactivity compared to sulfur analogs. The selenium atom in the phenylselanyl group can form stronger bonds with carbon and has different redox properties compared to sulfur, making this compound particularly interesting for studies involving redox chemistry and enzyme inhibition .
Properties
CAS No. |
59305-50-9 |
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Molecular Formula |
C13H11NO2Se |
Molecular Weight |
292.20 g/mol |
IUPAC Name |
1-nitro-3-(phenylselanylmethyl)benzene |
InChI |
InChI=1S/C13H11NO2Se/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2 |
InChI Key |
YTSNKVPFLYDRSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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